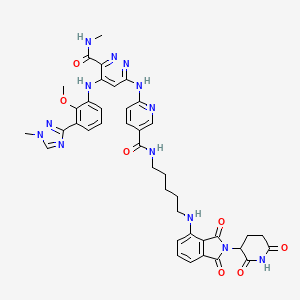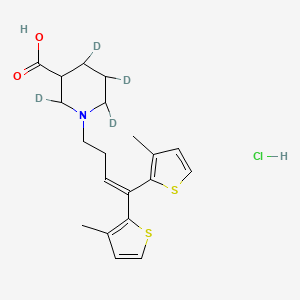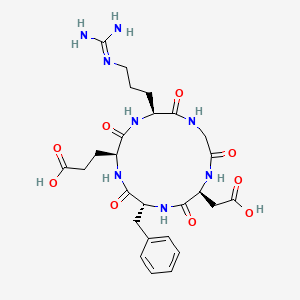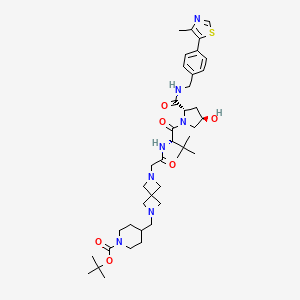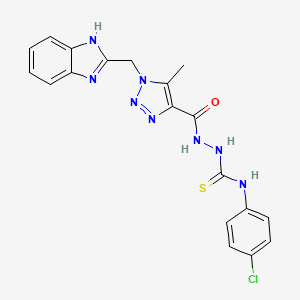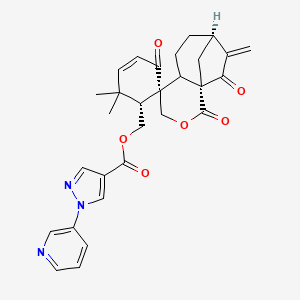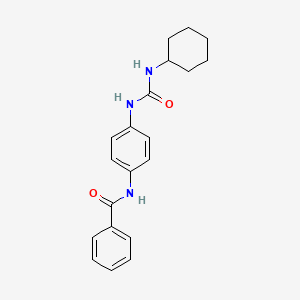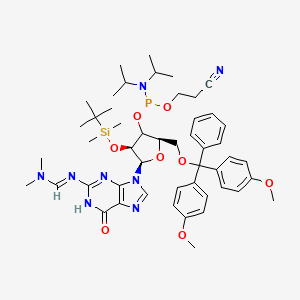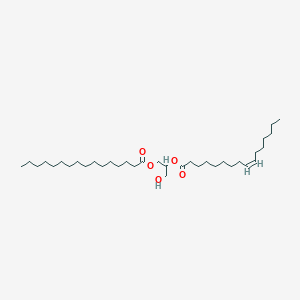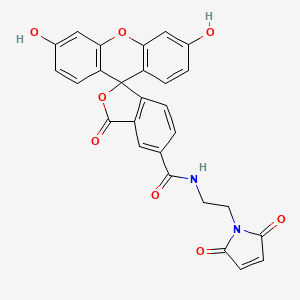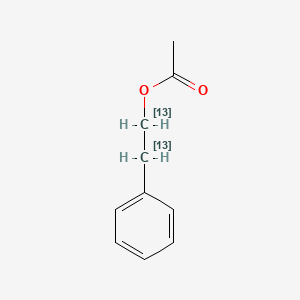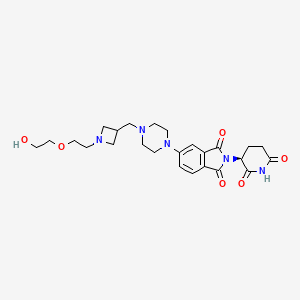
E3 Ligase Ligand-linker Conjugate 92
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
E3 Ligase Ligand-linker Conjugate 92 is a compound that plays a crucial role in the field of targeted protein degradation. It is a conjugate of an E3 ligase ligand and a linker, specifically designed to recruit Cereblon protein and serve as a key intermediate in the synthesis of complete Proteolysis Targeting Chimeras (PROTACs) . This compound is instrumental in the ubiquitin-proteasome system, which is essential for maintaining cellular homeostasis by degrading misfolded, damaged, and worn-out proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 92 involves the conjugation of Thalidomide (HY-14658) with a corresponding linker . The process typically starts with the activation of the ligand and linker, followed by their conjugation under specific reaction conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80, with careful mixing and clarification steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure precision and consistency. Quality control measures are implemented to ensure the purity and efficacy of the final product.
化学反应分析
Types of Reactions
E3 Ligase Ligand-linker Conjugate 92 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates.
Major Products Formed
The major products formed from these reactions include various intermediates that can be further processed to create complete PROTAC molecules. These intermediates are crucial for the targeted degradation of specific proteins.
科学研究应用
E3 Ligase Ligand-linker Conjugate 92 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Helps in studying the ubiquitin-proteasome system and its role in cellular homeostasis.
Industry: Used in the development of new drugs and therapeutic agents.
作用机制
E3 Ligase Ligand-linker Conjugate 92 exerts its effects by recruiting Cereblon protein, which is part of the E3 ubiquitin ligase complex . The compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein . This process involves the transfer of ubiquitin from the E2 enzyme to the lysine residues of the target protein, marking it for degradation .
相似化合物的比较
Similar Compounds
E3 Ligase Ligand-linker Conjugate 91: Similar in structure but with different linker chemistry.
Thalidomide-based Cereblon Ligands: Used in various PROTACs with different linker modifications.
Von Hippel-Lindau (VHL) Ligands: Another class of E3 ligase ligands used in PROTACs.
Uniqueness
E3 Ligase Ligand-linker Conjugate 92 is unique due to its specific design for recruiting Cereblon protein and its role as a key intermediate in PROTAC synthesis. Its ability to form stable ternary complexes and facilitate targeted protein degradation makes it a valuable tool in scientific research and therapeutic development .
属性
分子式 |
C25H33N5O6 |
|---|---|
分子量 |
499.6 g/mol |
IUPAC 名称 |
2-[(3S)-2,6-dioxopiperidin-3-yl]-5-[4-[[1-[2-(2-hydroxyethoxy)ethyl]azetidin-3-yl]methyl]piperazin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C25H33N5O6/c31-10-12-36-11-9-28-15-17(16-28)14-27-5-7-29(8-6-27)18-1-2-19-20(13-18)25(35)30(24(19)34)21-3-4-22(32)26-23(21)33/h1-2,13,17,21,31H,3-12,14-16H2,(H,26,32,33)/t21-/m0/s1 |
InChI 键 |
SJOKWDIDWKEYSV-NRFANRHFSA-N |
手性 SMILES |
C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CN(C5)CCOCCO |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CN(C5)CCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



